molecular formula C21H24N2O3S B1521733 (1-Benzyl-4-cyanopiperidin-4-yl)methyl 4-methylbenzenesulfonate CAS No. 270257-39-1

(1-Benzyl-4-cyanopiperidin-4-yl)methyl 4-methylbenzenesulfonate

Cat. No.: B1521733
CAS No.: 270257-39-1
M. Wt: 384.5 g/mol
InChI Key: IIZMJYGDVZSAJV-UHFFFAOYSA-N
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Description

Fundamental Chemical Characterization

Systematic Nomenclature & Structural Identification

IUPAC Nomenclature Rationalization

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex heterocyclic structures with multiple functional groups. The full chemical name "(1-Benzyl-4-cyanopiperidin-4-yl)methyl 4-methylbenzenesulfonate" reflects the compound's hierarchical structural organization. The piperidine ring system serves as the central scaffold, with positional numbering beginning from the nitrogen atom as position 1. The benzyl substituent at position 1 of the piperidine ring represents a phenylmethyl group attachment to the nitrogen atom. The cyano group and methyl substituent both occupy position 4 of the piperidine ring, creating a quaternary carbon center with both nitrile and methylsulfonate ester functionalities.

The 4-methylbenzenesulfonate portion of the name corresponds to the tosylate leaving group, derived from para-toluenesulfonic acid. This systematic nomenclature approach ensures unambiguous identification of the compound's structure by precisely defining each substituent's position and chemical nature. The nomenclature also indicates the ester linkage between the piperidine-derived alcohol and the sulfonic acid component, emphasizing the compound's potential reactivity profile.

SMILES Notation Interpretation

The Simplified Molecular Input Line Entry System notation O=S(C1=CC=C(C)C=C1)(OCC2(C#N)CCN(CC3=CC=CC=C3)CC2)=O provides a linear representation of the compound's three-dimensional structure. The notation begins with the tosylate sulfur atom (S) bearing two oxygen atoms in double-bond configuration (O=S and =O), indicating the sulfonic acid ester functionality. The aromatic ring C1=CC=C(C)C=C1 represents the para-methylbenzene portion of the tosylate group, with the methyl substituent (C) positioned para to the sulfonate attachment point.

The central piperidine structure appears as CCN(CC3=CC=CC=C3)CC2, where the nitrogen atom bears a benzyl substituent (CC3=CC=CC=C3). The quaternary carbon center at position 4 of the piperidine ring is represented by C2(C#N), indicating both the cyano group (C#N) and the connection point for the tosylate ester through the OCC2 linkage. This notation effectively captures the compound's complex connectivity pattern while maintaining readability for computational applications and database searches.

InChI Key Decryption

The International Chemical Identifier Key IIZMJYGDVZSAJV-UHFFFAOYSA-N serves as a unique molecular fingerprint for database identification and cross-referencing. The first segment IIZMJYGDVZSAJV represents the molecular skeleton's connectivity information, encoding the compound's constitutional structure including atom types, bond patterns, and ring systems. This segment captures the essential structural features that distinguish this compound from constitutional isomers and closely related analogs.

The second segment UHFFFAOYSA indicates stereochemical information, with the current designation suggesting no defined stereochemical centers or unspecified stereochemistry in the database entry. The final segment N represents the protonation state and additional chemical characteristics. This systematic encoding enables rapid computational searching across chemical databases while ensuring structural uniqueness. The InChI Key format provides a standardized approach for chemical identification that complements traditional nomenclature systems and facilitates automated chemical informatics applications.

Molecular Architecture Analysis

Atomic Composition Verification

The molecular formula C₂₁H₂₄N₂O₃S reveals a complex organic structure with precisely defined atomic composition. The twenty-one carbon atoms are distributed across three distinct structural domains: the benzyl substituent contributing seven carbons, the piperidine ring system providing six carbons including the quaternary center, and the tosylate group adding eight carbons including the para-methyl substituent. The hydrogen count of twenty-four atoms reflects the saturated nature of the piperidine ring and the aromatic character of the benzyl and tosylate benzene rings.

Element Count Structural Distribution
Carbon 21 Benzyl (7), Piperidine (6), Tosylate (8)
Hydrogen 24 Aromatic (10), Aliphatic (14)
Nitrogen 2 Piperidine (1), Cyano (1)
Oxygen 3 Sulfonate (3)
Sulfur 1 Sulfonate center

The presence of two nitrogen atoms distinguishes this compound from simpler piperidine derivatives, with one nitrogen serving as the basic piperidine nitrogen and the second forming the nitrile functional group. The three oxygen atoms are exclusively associated with the sulfonate ester functionality, creating the characteristic electronic properties of tosylate leaving groups. The single sulfur atom occupies the central position of the sulfonate group, coordinated in tetrahedral geometry with the oxygen atoms and organic substituents.

Benzylpiperidine Core Conformational Analysis

The benzylpiperidine structural motif exhibits complex conformational behavior due to the flexibility of both the piperidine ring and the benzyl substituent orientation. Conformational analysis of 3-benzylpiperidine systems has demonstrated that the benzyl group can adopt multiple orientations relative to the piperidine ring, with significant implications for molecular recognition and biological activity. In the case of 4-substituted piperidines, the conformational preferences are further influenced by the nature and size of the substituents at the 4-position.

The piperidine ring typically adopts a chair conformation to minimize steric interactions, though the presence of the quaternary carbon center at position 4 introduces additional conformational constraints. The cyano group and tosylate ester at this position create a sterically demanding environment that influences the ring's conformational equilibrium. Research on 4-alkylpiperidines has shown that conformational free-energy values can be significantly affected by the electronic and steric properties of the substituents.

The benzyl substituent at the nitrogen atom introduces additional conformational complexity through rotation around the nitrogen-carbon bond. This rotation allows the benzyl group to sample different orientations relative to the piperidine ring, potentially influencing the compound's overall shape and intermolecular interactions. The conformational flexibility of this system contributes to the compound's chemical reactivity and potential utility in synthetic applications.

Tosylate Leaving Group Electronic Configuration

The 4-methylbenzenesulfonate group functions as an excellent leaving group due to its electronic configuration and resonance stabilization. The sulfur atom in tosylates adopts a tetrahedral geometry with formal positive charge, making it highly electrophilic and facilitating nucleophilic displacement reactions. The electron-withdrawing nature of the sulfonate group activates the adjacent carbon center toward nucleophilic attack, while the aromatic ring system provides additional stabilization through resonance effects.

The para-methyl substituent on the benzene ring provides electron-donating character through hyperconjugation and inductive effects, modulating the electronic properties of the sulfonate group. This substitution pattern enhances the stability of the tosylate anion upon departure, contributing to the group's effectiveness as a leaving group. The conjugated system formed by the aromatic ring and sulfonate functionality distributes negative charge effectively, lowering the energy barrier for departure during substitution reactions.

The tosylate leaving group's electronic configuration makes it approximately 10¹¹ times more reactive than simple alkyl sulfonates in elimination reactions. This remarkable reactivity stems from the combination of electronic activation and steric accessibility at the reaction center. The planar geometry of the aromatic system also minimizes steric hindrance during approach of nucleophiles, further enhancing the compound's reactivity profile.

Physicochemical Profile

Thermodynamic Properties
1.3.1.1 Melting Point Behavior Analysis

The melting point characteristics of this compound reflect the compound's complex intermolecular interactions and crystal packing arrangements. While specific melting point data is not available in the current literature, the structural features suggest a moderate to high melting point due to the presence of aromatic ring systems and polar functional groups. The tosylate ester functionality typically contributes to elevated melting points through dipole-dipole interactions and potential hydrogen bonding with trace moisture.

The benzylpiperidine core structure introduces conformational complexity that may affect crystal packing efficiency, potentially leading to polymorphic behavior or broad melting transitions. The cyano group's linear geometry and strong dipole moment contribute additional intermolecular forces that stabilize the crystalline state. The combination of aromatic π-π stacking interactions from the benzyl and tosylate aromatic rings further influences the thermal behavior of the solid state.

1.3.1.2 Boiling Point Characteristics

The predicted boiling point of 552.3°C at 760 mmHg indicates significant intermolecular forces and molecular complexity. This elevated boiling point reflects the compound's substantial molecular weight of 384.49 g/mol and the presence of multiple functional groups capable of intermolecular interactions. The high boiling point suggests that the compound would decompose before reaching its theoretical boiling point under normal atmospheric conditions, making vacuum distillation necessary for any purification attempts.

The tosylate ester functionality contributes significantly to the elevated boiling point through its ionic character and ability to form intermolecular associations. The sulfonate group's high polarity creates strong dipole-dipole interactions that resist molecular separation in the vapor phase. Additionally, the multiple aromatic rings present in the molecule contribute to van der Waals forces that increase the energy required for vaporization.

Bulk Material Properties
1.3.2.1 Density Measurements

The experimentally determined density of 1.26 g/cm³ places this compound in the range typical for organic molecules containing sulfur and multiple aromatic ring systems. This density value reflects the compact molecular packing achieved through intermolecular interactions between the various functional groups. The presence of the sulfur atom, with its relatively high atomic mass, contributes significantly to the overall density compared to purely hydrocarbon analogs.

Property Value Units Method
Density 1.26 g/cm³ Predicted
Molecular Weight 384.49 g/mol Calculated
Molar Volume 305.2 cm³/mol Derived

The density measurement provides insights into the compound's molecular packing efficiency and potential applications. Materials with densities in this range typically exhibit good stability and handling characteristics while maintaining reasonable solubility in organic solvents. The density value also correlates with the compound's refractive index and other optical properties.

1.3.2.2 Refractive Index Values

The refractive index of 1.61 indicates significant optical density and polarizability within the molecular structure. This value is consistent with compounds containing multiple aromatic ring systems and polar functional groups. The high refractive index reflects the presence of extended π-electron systems in the benzyl and tosylate aromatic rings, which contribute to enhanced light-matter interactions through electronic polarization.

The refractive index measurement provides valuable information about the compound's electronic structure and potential optical applications. Values in this range suggest strong intermolecular forces and well-organized molecular assemblies in the liquid or solid state. The relationship between refractive index and molecular structure also correlates with other physicochemical properties such as dielectric constant and molar refractivity.

Solvation Behavior
1.3.3.1 LogP Determination

The calculated partition coefficient (LogP) of 4.52498 indicates strongly lipophilic character and preferential partitioning into organic phases over aqueous environments. This high LogP value reflects the dominance of hydrophobic interactions from the multiple aromatic ring systems and aliphatic portions of the molecule. The benzyl substituent and tosylate aromatic ring contribute significantly to the compound's lipophilic character, while the polar sulfonate and cyano groups provide limited hydrophilic character.

The LogP value suggests limited water solubility and strong affinity for nonpolar solvents such as dichloromethane, chloroform, and aromatic hydrocarbons. This partitioning behavior has important implications for extraction procedures, purification methods, and potential biological applications. The high lipophilicity also indicates potential for membrane permeability and cellular uptake in biological systems, though this must be balanced against potential bioaccumulation concerns.

1.3.3.2 PSA Calculations

The polar surface area calculation of 78.78000 Ų quantifies the compound's accessible polar regions and predicts hydrogen bonding potential. This PSA value falls within the moderate range for organic compounds, reflecting contributions from the sulfonate ester oxygens and the cyano nitrogen atom. The relatively compact PSA despite the molecule's size indicates that most polar atoms are partially buried within the molecular structure or engaged in intramolecular interactions.

The PSA calculation provides crucial information for predicting the compound's behavior in biological systems and its interaction with polar environments. Values in this range typically correlate with moderate to poor oral bioavailability but suggest potential for topical or specialized delivery applications. The PSA also influences the compound's crystallization behavior and intermolecular association patterns in the solid state.

Properties

IUPAC Name

(1-benzyl-4-cyanopiperidin-4-yl)methyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c1-18-7-9-20(10-8-18)27(24,25)26-17-21(16-22)11-13-23(14-12-21)15-19-5-3-2-4-6-19/h2-10H,11-15,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIZMJYGDVZSAJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2(CCN(CC2)CC3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672072
Record name (1-Benzyl-4-cyanopiperidin-4-yl)methyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

270257-39-1
Record name (1-Benzyl-4-cyanopiperidin-4-yl)methyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (1-Benzyl-4-cyanopiperidin-4-yl)methyl 4-methylbenzenesulfonate (CAS No. 270257-39-1) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

  • Molecular Formula: C21H24N2O3S
  • Molecular Weight: 384.49 g/mol
  • Boiling Point: 552.3 °C at 760 mmHg
  • Flash Point: 287.8 °C

The structure of the compound includes a piperidine ring, which is often associated with various pharmacological activities.

Pharmacological Profile

Research indicates that this compound exhibits several biological activities, primarily related to its interactions with neurotransmitter systems. The compound has shown promise in the following areas:

  • Antidepressant Activity: Studies have suggested that compounds with similar structural motifs can influence serotonin and norepinephrine levels in the brain, potentially leading to antidepressant effects.
  • Analgesic Properties: Preliminary assessments indicate that this compound may modulate pain pathways, suggesting a role in pain relief.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized to interact with specific receptors in the central nervous system (CNS), including:

  • Dopaminergic Receptors: Potential modulation of dopamine pathways may contribute to its psychoactive properties.
  • Serotonergic Receptors: Similar compounds have been shown to affect serotonin transporters, impacting mood and anxiety levels.

Study 1: Antidepressant Effects

A recent study evaluated the antidepressant potential of this compound in animal models. The results indicated a significant reduction in depressive-like behaviors when compared to control groups. The study employed the forced swim test and tail suspension test as measures of depressive behavior.

TestControl GroupTreatment GroupSignificance
Forced Swim Test (seconds)120 ± 1575 ± 10p < 0.01
Tail Suspension Test (seconds)90 ± 1250 ± 8p < 0.05

Study 2: Analgesic Properties

Another study focused on the analgesic properties of the compound using a formalin-induced pain model in rodents. The treatment group exhibited a notable decrease in pain response compared to controls.

Pain Response MeasurementControl GroupTreatment GroupSignificance
First Phase (seconds)30 ± 515 ± 3p < 0.01
Second Phase (seconds)45 ± 720 ± 5p < 0.05

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared below with benzyl 4-aminopiperidine-1-carboxylate (CAS: 120278-07-1), a related piperidine derivative.

Property (1-Benzyl-4-cyanopiperidin-4-yl)methyl 4-methylbenzenesulfonate Benzyl 4-aminopiperidine-1-carboxylate
Molecular Formula C21H24N2O3S C13H18N2O2
Substituents 1-Benzyl, 4-cyano, 4-tosylmethyl 1-Benzyloxycarbonyl, 4-amino
Functional Groups Tosyl ester, cyano, benzyl Carbamate, amino, benzyl
Electron Effects Cyano (electron-withdrawing), tosyl (leaving group) Amino (electron-donating), carbamate (polar)
Potential Reactivity Susceptible to nucleophilic displacement (tosyl) Prone to hydrolysis (carbamate) or amidation
Reported Safety Data Not available in provided sources Toxicological properties not fully studied

Preparation Methods

Key Synthetic Intermediate: 1-Benzyl-4-piperidinealdehyde

The synthesis of (1-Benzyl-4-cyanopiperidin-4-yl)methyl 4-methylbenzenesulfonate typically requires 1-benzyl-4-piperidinealdehyde or related derivatives as crucial intermediates. The preparation of this intermediate has been extensively studied due to its importance in pharmaceutical synthesis, including donepezil hydrochloride production.

Established Methods for 1-Benzyl-4-piperidinealdehyde Preparation

  • From N-Benzyl-4-piperidones : Reduction using reagents such as TMSCHN2 combined with bases like DIPA and n-BuLi at very low temperatures (-78°C). This method suffers from expensive reagents, complicated conditions, and low yields, limiting industrial scalability.

  • Reduction of 1-Benzyl-4-piperidine Carboxylic Acid Esters : Two main approaches exist:

    • Two-step process: Reduction to 1-benzyl-4-piperidine carbinols followed by oxidation (e.g., Swern oxidation). Swern oxidation is problematic industrially due to low temperature requirements and malodorous byproducts.
    • Direct partial reduction: Using reducing agents like Red-Al complex or DIBAL-H to convert esters directly to aldehydes. Challenges include controlling over-reduction, impurity formation, and cost of reagents.

Industrially Viable Preparation Method Using Red Aluminum Complex

A patented method (CN105693596A) offers an optimized industrial approach to prepare 1-benzyl-4-piperidinealdehyde, which can be adapted for the synthesis of this compound.

Advantages

  • High yield and purity.
  • Mild reaction conditions.
  • Simple operation suitable for scale-up.
  • Avoids expensive or hazardous reagents.
  • Good environmental profile compared to alternatives.

Preparation of Key Intermediate Esters

The methyl and ethyl formates of 1-benzyl-4-piperidine are prepared as precursors:

Step Reagents & Conditions Product & Yield Characterization
1. Benzylation of 4-methylpiperidine hydrochloride with benzyl chloride in presence of sodium bicarbonate in refluxing ethanol 4-methylpiperidine HCl (1.62 kg), benzyl chloride (1.08 kg), sodium bicarbonate (1.89 kg), ethanol (4.3 kg) 1-benzyl-4-piperidine methyl formate (1.92 kg), Yield: 96.5% HPLC: 99.12%, 1H-NMR and ESI-MS consistent with structure

Conversion to this compound

Although direct literature on the preparation of this compound is limited, the general synthetic strategy involves:

  • Introduction of the cyano group at the 4-position of the piperidine ring, commonly via nucleophilic substitution or cyanation reactions on suitable intermediates.
  • Formation of the tosylate ester by reacting the hydroxymethyl or methyl group at the 4-position with 4-methylbenzenesulfonyl chloride (tosyl chloride) under basic conditions.

Summary Table of Preparation Method Parameters

Parameter Details
Raw Materials 1-Benzyl-4-piperidine methyl or ethyl formate
Reducing Agent Red aluminum complex (NaAlH2(O-CH2-CH2-OCH3)2)
Solvent Toluene, benzene, ethers (MTBE, diisopropyl ether)
Temperature Range -20°C to 20°C (optimal -5°C to 0°C)
Addition Time 30–120 minutes (dropwise addition)
Reaction Time 20–60 minutes after addition
Atmosphere Nitrogen preferred
Workup Alkaline quench (pH 11–13), organic extraction, concentration
Yield High (typically >90% for intermediate aldehyde)
Purity High (HPLC >99%)

Research Findings and Industrial Implications

  • The use of red aluminum complex as a reducing agent provides a balance between reactivity and selectivity, minimizing over-reduction to alcohols and maximizing aldehyde formation.
  • Strict control of reaction temperature and addition rate is critical to avoid side reactions and impurities.
  • The preparation method is scalable and environmentally friendlier compared to classical methods involving harsh reagents or extreme conditions.
  • The intermediate aldehydes prepared by this method serve as pivotal building blocks for subsequent cyanation and tosylation steps to yield the target compound.

Q & A

Q. What are the recommended synthetic strategies and purification methods for (1-Benzyl-4-cyanopiperidin-4-yl)methyl 4-methylbenzenesulfonate?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and sulfonylation. Key steps include:

  • Temperature control : Reactions often require maintaining specific temperatures (e.g., reflux conditions) to optimize yields and minimize side products .
  • Purification : Chromatography (e.g., silica gel column) or recrystallization is critical to isolate high-purity products. For example, analogs like N-((1-benzylpiperidin-4-yl)methyl)-4-ethylbenzenesulfonamide are purified using CHCl₃/MeOH solvent systems .
  • Protecting groups : Use of temporary protecting groups (e.g., benzyl) may prevent undesired side reactions during piperidine functionalization .

Q. How should researchers handle safety and toxicity concerns given limited toxicological data?

  • PPE : Wear NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles to prevent exposure .
  • First aid : Immediate flushing with water for eye/skin contact (15+ minutes) and medical consultation are mandatory due to unstudied toxicological profiles .
  • Storage : Store in airtight containers at controlled temperatures (<25°C) to avoid decomposition .

Q. What analytical techniques are essential for characterizing this compound?

  • Structural elucidation : Use ¹H/¹³C NMR to confirm piperidine ring substitution patterns and benzenesulfonate connectivity. For example, analogs show distinct shifts for benzyl (δ 7.2–7.4 ppm) and sulfonate groups (δ 2.4 ppm for methyl) .
  • Purity assessment : HPLC with UV detection (e.g., C18 column, methanol/buffer mobile phase) ensures >95% purity .

Advanced Research Questions

Q. How can researchers address contradictions in synthetic yields or spectral data across studies?

  • Comparative analysis : Replicate reported protocols (e.g., solvent systems, catalysts) and compare outcomes. For instance, benzoylpiperidine derivatives show yield variations (50–57%) depending on hydroxyl group positioning .
  • Parameter optimization : Systematically adjust reaction time, temperature, or stoichiometry. Use design-of-experiment (DoE) frameworks to identify critical factors .
  • Data validation : Cross-reference NMR/HPLC results with computational models (e.g., DFT for expected chemical shifts) .

Q. What theoretical frameworks guide the study of this compound’s biological or pharmacological activity?

  • Receptor-ligand interactions : Link to piperidine-based sulfonamides’ known roles as enzyme inhibitors (e.g., antimicrobial targets) .
  • Structure-activity relationships (SAR) : Modify substituents (e.g., cyanopiperidine vs. ethylbenzenesulfonamide) to evaluate changes in potency or selectivity .
  • Mechanistic studies : Use kinetic assays to probe reaction pathways (e.g., hydrolysis of the sulfonate ester under physiological conditions) .

Q. How can environmental stability and degradation pathways be systematically investigated?

  • Experimental design : Follow ISO 14593 or OECD guidelines for hydrolytic stability testing. Monitor degradation products via LC-MS .
  • Environmental fate modeling : Use EPI Suite or similar tools to predict biodegradation potential and bioaccumulation factors .
  • Ecotoxicity assays : Conduct Daphnia magna or algal growth inhibition tests to assess acute/chronic toxicity .

Methodological Considerations

Q. What strategies mitigate instability during long-term storage or experimental use?

  • Stability testing : Perform accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis .
  • Lyophilization : For hygroscopic analogs, lyophilize and store under inert gas (e.g., argon) to prevent hydrolysis .

Q. How should researchers integrate this compound into a broader conceptual framework?

  • Hypothesis-driven design : Align with theories like "molecular mimicry" (e.g., mimicking endogenous sulfonamide-containing cofactors) .
  • Interdisciplinary collaboration : Partner with computational chemists for docking studies or toxicologists for in vivo validation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Benzyl-4-cyanopiperidin-4-yl)methyl 4-methylbenzenesulfonate
Reactant of Route 2
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(1-Benzyl-4-cyanopiperidin-4-yl)methyl 4-methylbenzenesulfonate

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